Thenium closylate

Description

Properties

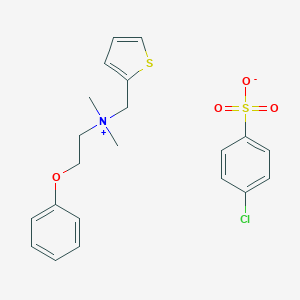

IUPAC Name |

4-chlorobenzenesulfonate;dimethyl-(2-phenoxyethyl)-(thiophen-2-ylmethyl)azanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20NOS.C6H5ClO3S/c1-16(2,13-15-9-6-12-18-15)10-11-17-14-7-4-3-5-8-14;7-5-1-3-6(4-2-5)11(8,9)10/h3-9,12H,10-11,13H2,1-2H3;1-4H,(H,8,9,10)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAHSUSUOMSSBK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CS2.C1=CC(=CC=C1S(=O)(=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195653 |

Source

|

| Record name | Thenium closylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4304-40-9 |

Source

|

| Record name | 2-Thiophenemethanaminium, N,N-dimethyl-N-(2-phenoxyethyl)-, 4-chlorobenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4304-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thenium closylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004304409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THENIUM CLOSYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thenium closylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thenium closilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THENIUM CLOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU308VI4JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thenium Closylate's Mechanism of Action on Hookworms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thenium (B15197289) closylate, a quaternary ammonium (B1175870) compound, is an anthelmintic agent effective against intestinal nematodes, including hookworms. This technical guide delineates the core mechanism of action of thenium closylate, drawing upon established principles for this class of anthelmintics. The primary mode of action is inferred to be the agonistic activity on nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction of hookworms. This interaction leads to persistent depolarization of the muscle cells, resulting in spastic paralysis and subsequent expulsion of the parasite from the host's gastrointestinal tract. While specific quantitative data for this compound is sparse in contemporary literature, this guide provides a framework for its mechanism based on analogous compounds and outlines key experimental protocols for further investigation.

Introduction

Hookworm infections, caused by nematodes such as Ancylostoma and Necator species, remain a significant global health concern, particularly in regions with poor sanitation. The development of effective anthelmintic drugs is crucial for controlling these parasitic diseases. This compound, with the active moiety being the thenium cation, belongs to the class of quaternary ammonium anthelmintics. These compounds are known to act as neuromuscular blocking agents in nematodes. This guide provides a detailed overview of the presumed mechanism of action of this compound on hookworms, intended for researchers and professionals in the field of drug development.

Inferred Mechanism of Action: Cholinergic Agonism

The mechanism of action of this compound is not extensively detailed in recent scientific literature. However, based on its chemical structure as a quaternary ammonium salt and its classification alongside compounds like bephenium, its primary target is believed to be the nicotinic acetylcholine receptors (nAChRs) located on the somatic muscle cells of hookworms.

The proposed signaling pathway is as follows:

-

Binding to nAChRs: The thenium cation, the active component of this compound, is thought to bind to the acetylcholine binding sites on the pentameric nAChR ion channels of the hookworm's neuromuscular junction.

-

Channel Opening and Depolarization: This binding mimics the action of the natural neurotransmitter, acetylcholine (ACh), causing the ion channel to open. This leads to an influx of cations (primarily Na+ and Ca2+) into the muscle cell, resulting in depolarization of the cell membrane.

-

Spastic Paralysis: Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, thenium is not a substrate for this enzyme. Consequently, its presence leads to a persistent activation of the nAChRs, causing a sustained muscle contraction and spastic paralysis of the hookworm.

-

Expulsion from Host: The paralyzed state prevents the hookworm from maintaining its position within the host's intestine, leading to its expulsion with the feces.

dot

Caption: Inferred signaling pathway of this compound at the hookworm neuromuscular junction.

Quantitative Data

A comprehensive search of scientific literature did not yield specific quantitative data for this compound, such as binding affinities (Ki), half-maximal effective concentrations (EC50), or half-maximal inhibitory concentrations (IC50) in relation to hookworm nAChRs. Research on analogous cholinergic anthelmintics has established their potency, but direct comparative data for thenium is lacking.

| Parameter | This compound | Analogous Compounds (e.g., Pyrantel, Levamisole) |

| Target Receptor | Nicotinic Acetylcholine Receptor (nAChR) (Inferred) | Nicotinic Acetylcholine Receptor (nAChR) |

| Binding Affinity (Ki) | Data not available | Varies depending on the compound and nAChR subtype |

| EC50/IC50 (Hookworm) | Data not available | Varies depending on the compound and assay |

Note: The absence of recent quantitative data highlights a research gap in the understanding of this older anthelmintic.

Experimental Protocols

To investigate the mechanism of action of this compound and similar cholinergic agonists, the following experimental protocols are commonly employed.

In Vitro Muscle Contraction Assay

Objective: To measure the contractile response of nematode muscle preparations to this compound.

Methodology:

-

Preparation of Muscle Tissue:

-

Adult hookworms (e.g., Ancylostoma caninum) are dissected to isolate a strip of the body wall muscle.

-

The muscle strip is mounted in an organ bath containing a physiological saline solution (e.g., Ascaris saline) maintained at a constant temperature (e.g., 37°C) and aerated.

-

-

Recording of Muscle Contraction:

-

One end of the muscle strip is attached to a fixed point, and the other to an isometric force transducer.

-

The transducer is connected to a data acquisition system to record changes in muscle tension.

-

-

Application of this compound:

-

After a stabilization period, increasing concentrations of this compound are added to the organ bath.

-

The resulting muscle contractions are recorded.

-

-

Data Analysis:

-

A dose-response curve is generated by plotting the magnitude of muscle contraction against the concentration of this compound.

-

The EC50 value (the concentration that produces 50% of the maximal contractile response) is calculated.

-

Electrophysiological Recordings

Objective: To directly measure the effects of this compound on the electrical properties of hookworm muscle cells.

Methodology:

-

Preparation of Muscle Cells:

-

Individual muscle cells are isolated from the body wall of the hookworm.

-

Alternatively, a body wall muscle flap preparation can be used for intracellular recordings.

-

-

Two-Electrode Voltage Clamp:

-

Two microelectrodes are inserted into a single muscle cell. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

-

This compound is applied to the preparation via a perfusion system. .

-

The resulting changes in membrane current are recorded, providing information about the opening and closing of ion channels in response to the drug.

-

-

Patch-Clamp Electrophysiology:

-

A glass micropipette with a very small opening is sealed onto the surface of a muscle cell to isolate a small "patch" of the membrane containing one or more ion channels.

-

This technique allows for the recording of the currents flowing through single nAChR channels in the presence of this compound.

-

-

Data Analysis:

-

Analysis of the electrophysiological data can reveal the type of ion channels affected, their conductance, and their opening and closing kinetics in the presence of the compound.

-

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for characterizing the mechanism of action of a putative cholinergic anthelmintic like this compound.

dot

Caption: A logical workflow for investigating the mechanism of action of this compound.

Conclusion

Thenium Closylate: A Technical Guide on its Anthelmintic Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thenium (B15197289) closylate, a quaternary ammonium (B1175870) compound, has been utilized as a narrow-spectrum anthelmintic in veterinary medicine, particularly for canines. This technical guide provides a comprehensive overview of its spectrum of activity, mechanism of action, and the experimental methodologies used to evaluate its efficacy. Primarily effective against certain nematode species, its application has been largely focused on the treatment of hookworm infections. This document consolidates available quantitative data, details its mode of action on the parasite's neuromuscular system, and outlines the critical controlled trial protocols employed in its evaluation.

Anthelmintic Spectrum of Activity

The anthelmintic activity of thenium closylate is predominantly directed against specific gastrointestinal nematodes in dogs. Its efficacy varies significantly across different helminth species.

Nematodes

This compound has demonstrated notable efficacy against the canine hookworm, Ancylostoma caninum. In contrast, its activity against ascarids such as Toxocara canis is minimal when used as a monotherapy. Information regarding its effectiveness against other common canine nematodes like Trichuris vulpis (whipworms) is not extensively documented in the available literature.

Table 1: Efficacy of this compound Against Canine Nematodes

| Parasite Species | Host | Efficacy | Citation |

| Ancylostoma caninum | Dog | 98% (adult and immature stages) | [1] |

| Toxocara canis | Dog | 5% - 9% mean clearance (as a single agent) | [2] |

Note: The 98% efficacy for Ancylostoma caninum is cited in secondary sources as an analogue to bephenium (B1220002), a compound with a similar structure and mechanism of action.

Cestodes and Trematodes

There is a lack of scientific evidence to support the efficacy of this compound against cestodes (tapeworms) or trematodes (flukes). Its spectrum of activity appears to be confined to specific nematodes.

Mechanism of Action

This compound is classified as a nicotinic agonist. Its anthelmintic effect is achieved by targeting the neuromuscular system of susceptible parasites, leading to spastic paralysis and subsequent expulsion from the host's gastrointestinal tract.

Neuromuscular Blockade

As a quaternary ammonium compound, this compound acts as a ganglion-stimulant, specifically targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) in the somatic muscle cells of nematodes. This interaction leads to the following sequence of events:

-

Binding to nAChRs: this compound binds to and activates the nAChRs on the parasite's muscle cells.

-

Depolarization: This binding causes a persistent depolarization of the muscle cell membrane.

-

Spastic Paralysis: The sustained depolarization results in uncontrolled muscle contractions, leading to a state of spastic paralysis.

-

Expulsion: The paralyzed worms are unable to maintain their position in the host's gut and are expelled via normal peristaltic activity.

This mechanism is characteristic of other anthelmintics such as bephenium and pyrantel.

Caption: Logical relationship of this compound's mechanism of action.

Experimental Protocols

The evaluation of the anthelmintic efficacy of this compound has been conducted using critical controlled trials, a standard methodology in veterinary parasitology. These studies are designed to provide a rigorous assessment of a drug's effectiveness against a specific parasite in the target host.

General Methodology of a Critical Controlled Trial

A typical critical controlled trial to assess the efficacy of an anthelmintic like this compound involves the following steps:

-

Animal Selection and Acclimation: A cohort of the target host species (e.g., dogs) with naturally or experimentally induced infections of the parasite of interest is selected. The animals are acclimated to the study conditions.

-

Pre-treatment Fecal Examination: Fecal samples are collected from each animal to confirm the presence of parasite eggs and to quantify the parasite burden, often expressed as eggs per gram (EPG) of feces.

-

Randomization and Group Allocation: Animals are randomly assigned to either a treatment group, which receives this compound, or a control group, which may receive a placebo or no treatment.

-

Treatment Administration: The treatment group is administered this compound at a specified dosage and frequency. The control group receives the placebo or is left untreated.

-

Post-treatment Monitoring and Fecal Examination: Fecal samples are collected at predetermined intervals post-treatment to monitor the reduction in parasite egg shedding.

-

Necropsy and Worm Recovery: At the end of the study period, all animals are humanely euthanized, and a detailed necropsy is performed. The gastrointestinal tract is carefully examined, and all remaining adult and immature worms are collected, identified, and counted.

-

Efficacy Calculation: The efficacy of the anthelmintic is calculated by comparing the mean number of worms recovered from the treated group to the mean number of worms recovered from the control group, using the following formula:

Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

Caption: A generalized experimental workflow for a critical controlled trial.

Conclusion

This compound is a targeted anthelmintic with a demonstrated high efficacy against the canine hookworm Ancylostoma caninum. Its mechanism of action, centered on inducing spastic paralysis through nicotinic acetylcholine receptor stimulation, is well-understood within the context of its chemical class. However, its spectrum of activity is narrow, with poor efficacy against ascarids like Toxocara canis and no reported activity against cestodes or trematodes. The critical controlled trial remains the gold standard for evaluating its efficacy, providing robust and quantifiable data. For drug development professionals, this compound serves as an example of a highly specific anthelmintic, and its mechanism of action continues to be a relevant target for the development of new anti-parasitic compounds. Further research could explore its potential efficacy against other nematode species and investigate the potential for synergistic effects when used in combination with other anthelmintics.

References

Pharmacological Profile of Thenium Closylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thenium (B15197289) closylate is a quaternary ammonium (B1175870) anthelmintic compound effective against specific nematode parasites in canines. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, pharmacodynamics, and clinical efficacy. Due to the limited availability of public data, a complete pharmacokinetic profile and detailed, specific experimental protocols for pivotal studies are not available. This document synthesizes the existing scientific literature to present a thorough understanding of thenium closylate for research and drug development purposes.

Introduction

This compound is an anthelmintic drug used in veterinary medicine, primarily for the treatment of intestinal nematode infections in dogs. It is particularly noted for its activity against hookworms, such as Ancylostoma caninum and Uncinaria stenocephala, as well as ascarids like Toxocara canis. It is often formulated in combination with other anthelmintics, such as piperazine, to broaden the spectrum of activity.

Mechanism of Action

This compound is classified as a nicotinic agonist. Its primary mechanism of action involves targeting the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the muscle cells of susceptible nematodes.

-

Binding to nAChRs: this compound binds to and activates the nAChRs on the somatic muscle cells of the parasite.

-

Depolarization: This activation leads to an influx of cations, causing a persistent depolarization of the muscle cell membrane.

-

Spastic Paralysis: The sustained depolarization results in uncontrolled muscle contraction, leading to a state of spastic paralysis in the worm.

-

Expulsion: The paralyzed parasites are unable to maintain their position within the host's gastrointestinal tract and are subsequently expelled with the feces.

The selective toxicity of this compound is attributed to differences between the nematode and host nAChRs, making the parasite receptors more susceptible to the drug's effects at therapeutic doses.

Signaling Pathway Diagram

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the induction of spastic paralysis in susceptible nematodes, leading to their expulsion from the host.

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public domain. General principles of quaternary ammonium compounds suggest that their oral absorption may be limited.

Clinical Efficacy

This compound has demonstrated efficacy against common canine intestinal nematodes.

Data Presentation

Table 1: Efficacy of this compound against Toxocara canis in Dogs [1]

| Treatment Group | Number of Dogs | Mean Worm Clearance (%) | Corrected Mean Clearance (%)* |

| This compound (alone) | 25 | 9 | 5 |

| Piperazine Phosphate (alone) | 16 | 56 | 52 |

| This compound + Piperazine Phosphate | 18 | 94 | 90 |

| Placebo | - | - | - |

*Corrected for spontaneous worm losses observed in the placebo group.

Table 2: Efficacy of this compound Combination against Toxocara canis in Dogs (Trials 2 & 3) [1]

| Treatment Group | Number of Dogs | Corrected Mean Clearance (%)* |

| This compound + Piperazine Phosphate | 15 | 78 |

*Corrected for worm losses in the placebo group.

Table 3: Dosage of this compound for Hookworm Infections in Dogs

| Target Parasite | Dosage |

| Ancylostoma caninum | Dogs >4.5 kg: 500 mg PO once. Dogs 2.5-4.5 kg: 250 mg q12h for 1 day. Repeat in 2-3 weeks. |

| Uncinaria stenocephala | Dogs >4.5 kg: 500 mg PO once. Dogs 2.5-4.5 kg: 250 mg q12h for 1 day. Repeat in 2-3 weeks. |

Experimental Protocols

Detailed protocols for the pivotal efficacy studies of this compound are not publicly available. However, a standard methodology for evaluating the efficacy of anthelmintics in dogs is the Fecal Egg Count Reduction Test (FECRT), which is a critical controlled trial method.

General Protocol for Fecal Egg Count Reduction Test (FECRT)

This protocol outlines the general steps involved in conducting an FECRT to assess the efficacy of an anthelmintic like this compound.

Objective: To determine the percentage reduction in nematode egg shedding in feces following treatment.

Materials:

-

Test animals (dogs) with naturally or experimentally induced nematode infections.

-

This compound tablets.

-

Fecal collection containers.

-

Microscope, slides, and coverslips.

-

Flotation solution (e.g., sodium nitrate, zinc sulfate).

-

Centrifuge.

-

McMaster counting chambers (optional but recommended for quantitative analysis).

Procedure:

-

Animal Selection and Acclimation:

-

Select a group of dogs with confirmed nematode infections based on pre-treatment fecal examinations.

-

House the animals individually to prevent cross-contamination.

-

Allow for an acclimation period before the start of the study.

-

-

Pre-treatment (Day 0):

-

Collect individual fecal samples from each dog.

-

Perform a quantitative fecal egg count (e.g., using the McMaster technique) to determine the baseline eggs per gram (EPG) for each animal.

-

-

Treatment Administration:

-

Administer the appropriate dose of this compound to the treatment group. A placebo is administered to a control group.

-

-

Post-treatment (Day 7-14):

-

Collect individual fecal samples from each dog.

-

Perform a second quantitative fecal egg count on the post-treatment samples using the same method as the pre-treatment count.

-

-

Data Analysis:

-

Calculate the percentage fecal egg count reduction for each animal using the following formula: % Reduction = [(Pre-treatment EPG - Post-treatment EPG) / Pre-treatment EPG] x 100

-

Calculate the mean percent reduction for the treatment group.

-

Experimental Workflow Diagram

Safety and Toxicology

Information on the safety and toxicology of this compound is limited in publicly available literature. As with any therapeutic agent, adherence to recommended dosages is crucial to minimize the risk of adverse effects.

Drug Interactions

Specific drug interaction studies involving this compound are not well-documented in the literature. As a quaternary ammonium compound, its absorption from the gastrointestinal tract may be influenced by co-administered substances.

Conclusion

This compound is an effective anthelmintic for the treatment of specific nematode infections in dogs. Its mechanism of action as a nicotinic agonist, leading to spastic paralysis of the parasite, is well-established for this class of drugs. While quantitative efficacy data exists for its use against Toxocara canis, a comprehensive public database on its pharmacokinetics, detailed pivotal trial protocols, and a complete safety profile is lacking. Further research and disclosure of such data would be beneficial for a more complete understanding of this veterinary drug.

References

Thenium Closylate: A Technical Guide to its Presumed Molecular Targets in Nematodes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thenium (B15197289) closylate is a quaternary ammonium (B1175870) anthelmintic compound that has been utilized in veterinary medicine for the treatment of nematode infections, particularly hookworms, in canine species. Despite its historical use, detailed molecular studies elucidating its precise targets and mechanism of action at the receptor level are limited in publicly accessible literature. This technical guide synthesizes the available information on the molecular targets of nicotinic agonists in nematodes to infer the mechanism of thenium closylate. It is widely classified as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, inducing spastic paralysis in susceptible nematodes. This guide provides a comprehensive overview of the presumed molecular targets, relevant quantitative data for analogous compounds, detailed experimental protocols for characterization, and visual diagrams of the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound, with the chemical name N,N-Dimethyl-N-(2-phenoxyethyl)-2-thiophenemethanaminium p-chlorobenzenesulfonate, is an anthelmintic drug.[1] Historically marketed under trade names such as Canopar and Bancaris, it has been primarily effective against hookworms (Ancylostoma spp. and Uncinaria stenocephala) and roundworms (Toxocara canis) in dogs. As a quaternary ammonium compound, its mechanism of action is attributed to its function as a nicotinic agonist, a class of anthelmintics that interfere with neuromuscular transmission in nematodes.[2]

Presumed Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)

The primary molecular targets of this compound in nematodes are presumed to be the ligand-gated ion channels known as nicotinic acetylcholine receptors (nAChRs). These receptors are located on the somatic muscle cells of nematodes and are crucial for mediating excitatory neurotransmission.[2][3]

Nematode nAChRs are pentameric structures composed of various subunits that form a central ion pore. The activation of these receptors by acetylcholine (ACh) or nicotinic agonists leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the muscle cell membrane. This sustained depolarization leads to spastic paralysis of the worm, rendering it unable to maintain its position in the host's gastrointestinal tract, and it is subsequently expelled.[2][3]

Nematode nAChRs are pharmacologically diverse and are classified into several subtypes based on their sensitivity to different agonists:

-

L-type: Sensitive to levamisole.

-

N-type: Sensitive to nicotine.

-

B-type: Sensitive to bephenium.

-

M-type: Sensitive to morantel.

-

ACR-23 type: The target of amino-acetonitrile derivatives (AADs).

Given that thenium is a quaternary ammonium compound structurally related to bephenium, it is highly probable that it selectively targets the B-type nAChR subtype in nematodes.[4] This selectivity for parasite nAChRs over host receptors is a key factor in its therapeutic efficacy.

Signaling Pathway of Nicotinic Agonists

The binding of a nicotinic agonist like this compound to the nAChR on the nematode muscle cell initiates a cascade of events leading to paralysis.

Quantitative Data

| Compound | Nematode Species | Preparation | Potency (EC₅₀) | Reference |

| Acetylcholine | A. ceylanicum | ACR-16 in Xenopus oocytes | 20.64 ± 0.32 µM | [2] |

| Acetylcholine | N. americanus | ACR-16 in Xenopus oocytes | 170.1 ± 19.23 µM | [2] |

| Nicotine | A. ceylanicum | ACR-16 in Xenopus oocytes | 24.37 ± 2.89 µM | [2] |

| Nicotine | N. americanus | ACR-16 in Xenopus oocytes | 597.9 ± 59.12 µM | [2] |

| Levamisole | Ascaris suum | Muscle Vesicles | ~30 µM | [1] |

| Pyrantel | Ascaris suum | Muscle Vesicles | ~10 µM | [5] |

Note: The absence of specific data for this compound highlights a gap in the current understanding of its molecular pharmacology.

Experimental Protocols

The characterization of the molecular targets of nicotinic agonists like this compound involves a combination of in vivo, ex vivo, and in vitro assays. The following are detailed methodologies for key experiments that would be employed to study its interaction with nematode nAChRs.

Muscle Contraction Assay

This ex vivo assay directly measures the physiological effect of the compound on nematode muscle.

Objective: To determine if this compound induces contraction of nematode muscle strips and to quantify its potency.

Protocol:

-

Preparation of Muscle Strips: Isolate somatic muscle strips from a large nematode such as Ascaris suum. The muscle flaps are dissected and mounted in an organ bath containing a physiological saline solution, maintained at a constant temperature (e.g., 37°C) and aerated.

-

Recording of Contractions: One end of the muscle strip is fixed, and the other is attached to an isometric force transducer connected to a data acquisition system.

-

Application of Compound: After a period of equilibration, cumulative concentrations of this compound are added to the organ bath.

-

Data Analysis: The force of contraction is recorded for each concentration. A dose-response curve is generated, and the EC₅₀ value is calculated to determine the potency of the compound. Control experiments with known agonists (e.g., acetylcholine, levamisole) and antagonists (e.g., mecamylamine) are performed to characterize the receptor involved.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This in vitro technique allows for the functional characterization of specific nAChR subunits when expressed in a heterologous system.

Objective: To identify the specific nematode nAChR subunits that form functional receptors sensitive to this compound and to characterize the electrophysiological properties of these receptors.

Protocol:

-

Preparation of cRNA: Isolate mRNA from the target nematode species or use cloned cDNAs encoding specific nAChR subunits (e.g., from C. elegans or parasitic nematodes). Synthesize capped RNA (cRNA) in vitro.

-

Microinjection of Oocytes: Harvest oocytes from a female Xenopus laevis frog. Microinject the cRNA (alone or in combination to form heteromeric receptors) into the cytoplasm of the oocytes.[6][7][8]

-

Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression on the oocyte membrane.

-

Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a saline solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording). Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Compound Application: Apply this compound at various concentrations to the oocyte via the perfusion system.

-

Data Analysis: Record the inward current induced by the activation of the nAChRs. Generate dose-response curves and determine the EC₅₀ and other pharmacological parameters (e.g., Hill coefficient).

Patch-Clamp Electrophysiology on Nematode Muscle Cells

This technique provides high-resolution recording of single-channel currents, allowing for a detailed analysis of the interaction between the drug and the ion channel.[1]

Objective: To characterize the effects of this compound on the gating properties (e.g., open time, conductance) of single nAChR channels in their native environment.

Protocol:

-

Preparation of Muscle Vesicles: Isolate muscle cells from Ascaris suum and prepare membrane vesicles.[1]

-

Patch-Clamp Recording: Use a glass micropipette with a fire-polished tip to form a high-resistance seal ("gigaseal") with the membrane of a muscle vesicle. This isolates a small patch of membrane containing one or a few ion channels.

-

Recording Configurations: Recordings can be made in various configurations (e.g., cell-attached, inside-out, outside-out) to study the channel properties under different conditions.

-

Application of Compound: Apply this compound to the bath or through the patch pipette.

-

Data Analysis: Record the opening and closing of individual channels in response to the compound. Analyze the single-channel conductance, open probability, and mean open time to understand the molecular mechanism of drug action.

Experimental and Logical Workflows

The process of identifying and characterizing the molecular target of a compound like this compound follows a logical progression from broad physiological effects to specific molecular interactions.

Conclusion

While direct molecular evidence is scarce, the classification of this compound as a quaternary ammonium nicotinic agonist provides a strong basis for presuming its molecular targets in nematodes are the B-type nicotinic acetylcholine receptors on somatic muscle cells. Its mechanism of action is inferred to be the induction of spastic paralysis through persistent activation of these ion channels. The experimental protocols detailed in this guide provide a robust framework for the future characterization of this compound's specific interactions with its molecular targets, which would fill a significant knowledge gap in the pharmacology of this anthelmintic. Further research employing these methodologies is essential for a complete understanding of its efficacy and for the potential development of novel anthelmintics targeting nematode nAChRs.

References

- 1. Electrophysiological recording from parasitic nematode muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Functional Comparison of Homopentameric Nicotinic Acetylcholine Receptors (ACR-16) Receptors From Necator americanus and Ancylostoma ceylanicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Effects of the muscarinic agonist, 5-methylfurmethiodide, on contraction and electrophysiology of Ascaris suum muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 7. Heterologous expression of C. elegans ion channels in Xenopus oocytes - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Using the Xenopus Oocyte Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

Thenium Closylate: A Technical Guide to its Discovery, History, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thenium (B15197289) closylate, a quaternary ammonium (B1175870) salt, is a veterinary anthelmintic agent primarily utilized for the treatment of canine hookworm infections. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of thenium closylate. It includes a detailed examination of its synthesis, mechanism of action, and analytical methodologies, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.

Introduction

This compound, chemically known as N,N-dimethyl-N-(2-phenoxyethyl)-2-thenylammonium 4-chlorobenzenesulfonate, emerged as a significant development in veterinary medicine for the control of intestinal nematodes, particularly hookworms of the genera Ancylostoma and Uncinaria, in canines. As an analogue of bephenium (B1220002), it belongs to the class of quaternary ammonium anthelmintics that exert their effect by disrupting the neuromuscular function of the parasite. This document serves as a comprehensive resource, consolidating available scientific and historical data on this compound.

Discovery and History

The development of this compound is closely linked to the pioneering anthelmintic research conducted by the Wellcome Foundation, the successor to Burroughs Wellcome & Co.[1][2][3][4] Following the successful introduction of bephenium in the late 1950s for the treatment of hookworm in humans and animals, research efforts were directed towards the development of analogues with improved efficacy and safety profiles.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C21H24ClNO4S2 |

| Molecular Weight | 454.0 g/mol |

| CAS Number | 4304-40-9 |

| Appearance | White solid |

| Synonyms | Dimethyl(2-phenoxyethyl)-2-thenylammonium p-chlorobenzenesulfonate, Canopar, Bancaris |

Synthesis

The synthesis of this compound, as a quaternary ammonium salt, involves the quaternization of a tertiary amine with a suitable alkylating agent, followed by salt formation with p-chlorobenzenesulfonic acid. While a specific, detailed experimental protocol from a primary research article is elusive, a plausible synthetic route can be inferred from general organic chemistry principles and information gleaned from related patents.

The synthesis likely proceeds via a two-step process:

-

Formation of the Tertiary Amine: The synthesis of the precursor tertiary amine, N,N-dimethyl-N-(2-phenoxyethyl)thenylamine, would likely involve the reaction of 2-thenyl chloride with N,N-dimethyl-2-phenoxyethanamine.

-

Quaternization and Salt Formation: The resulting tertiary amine is then quaternized. In the context of the final product, it's the formation of the closylate salt.

Mechanism of Action and Signaling Pathway

This compound is a neuromuscular blocking agent that acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist in nematodes.[5][6] This mechanism is shared with other anthelmintics like bephenium, pyrantel (B1679900), and levamisole.

The proposed signaling pathway is as follows:

-

Binding to nAChRs: this compound, being a quaternary ammonium compound, possesses a cationic head that mimics acetylcholine. It binds to the nAChRs on the muscle cells of the hookworm.

-

Channel Opening and Depolarization: This binding activates the ion channel, leading to an influx of cations (primarily Na+ and Ca2+) into the muscle cell. This causes a sustained depolarization of the cell membrane.

-

Spastic Paralysis: The persistent depolarization leads to uncontrolled muscle contraction and ultimately results in spastic paralysis of the worm.

-

Expulsion: The paralyzed hookworm is unable to maintain its position in the host's intestine and is expelled by normal peristaltic activity.

Recent research on the nAChRs of Ancylostoma caninum has identified several subunit genes (orthologous to unc-29, unc-38, and unc-63 in C. elegans) that are components of pyrantel-sensitive nAChRs.[7] It is highly probable that this compound targets a similar, if not identical, receptor complex. Nematode nAChRs are classified into different subtypes (B, L, M, and N) based on their sensitivity to different agonists, with the B-subtype being most sensitive to bephenium.[5][6]

Experimental Protocols

Inferred Synthesis Protocol

Based on general chemical principles for the synthesis of quaternary ammonium salts, the following is a plausible, though not definitively documented, experimental protocol.

Materials:

-

2-Thenyl chloride

-

N,N-dimethyl-2-phenoxyethanamine

-

p-Chlorobenzenesulfonic acid

-

Anhydrous diethyl ether

-

Anhydrous ethanol

Procedure:

-

Tertiary Amine Synthesis: Equimolar amounts of 2-thenyl chloride and N,N-dimethyl-2-phenoxyethanamine are dissolved in a suitable anhydrous solvent (e.g., ethanol). The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude tertiary amine can be purified by vacuum distillation or column chromatography.

-

Salt Formation: The purified tertiary amine is dissolved in anhydrous diethyl ether. A solution of p-chlorobenzenesulfonic acid in anhydrous diethyl ether is added dropwise with stirring. The this compound precipitates as a white solid. The solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Analytical Methodology: Quantification of this compound

As a quaternary ammonium compound, the quantification of this compound in veterinary formulations can be achieved through various analytical techniques. A common approach involves titration.

Principle:

Argentometric titration can be used to quantify the closylate anion. The sample is dissolved in a suitable solvent, and the chloride ions from the closylate salt are titrated with a standardized solution of silver nitrate. The endpoint can be detected potentiometrically using a silver ion-selective electrode.

Experimental Workflow:

References

- 1. History - Burroughs Wellcome Fund [bwfund.org]

- 2. bwfund.org [bwfund.org]

- 3. Medicines and men: Burroughs, Wellcome & Co, and the British drug industry before the Second World War - PMC [pmc.ncbi.nlm.nih.gov]

- 4. History of Wellcome | About us | Wellcome [wellcome.org]

- 5. A Functional Comparison of Homopentameric Nicotinic Acetylcholine Receptors (ACR-16) Receptors From Necator americanus and Ancylostoma ceylanicum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A Functional Comparison of Homopentameric Nicotinic Acetylcholine Receptors (ACR-16) Receptors From Necator americanus and Ancylostoma ceylanicum [frontiersin.org]

- 7. Acetylcholine receptor subunit genes from Ancylostoma caninum: altered transcription patterns associated with pyrantel resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Thenium Closylate: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thenium (B15197289) closylate, a quaternary ammonium (B1175870) salt, is an anthelmintic agent effective against nematode parasites. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known mechanisms of action. While specific experimental protocols for its synthesis and analysis are not extensively detailed in publicly available literature, this guide outlines general methodologies based on related compounds and established analytical techniques. The information is presented to support further research and development in the field of veterinary anthelmintics.

Chemical Structure and Identification

Thenium closylate is the salt formed between the thenium cation and the closylate (p-chlorobenzenesulfonate) anion. The thenium cation is N,N-Dimethyl-N-(2-phenoxyethyl)-2-thiophenemethanaminium.

Systematic Name: N,N-Dimethyl-N-(2-phenoxyethyl)-2-thiophenemethanaminium 4-chlorobenzenesulfonate[1]

CAS Registry Number: 4304-40-9[1][2]

Molecular Formula: C₂₁H₂₄ClNO₄S₂[1]

Component Moieties:

Synonyms and Trade Names:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 454.00 g/mol | [1] |

| Melting Point | 159-160 °C | [1][5] |

| Solubility in Water (at 20°C) | 0.6% w/v | [1] |

| Appearance | Crystals (from isopropanol (B130326) + ether) | [1] |

| Percent Composition | C 55.56%, H 5.33%, Cl 7 .81%, N 3.09%, O 14.10%, S 14.13% | [1] |

Mechanism of Action

This compound functions as an anthelmintic by acting as a nicotinic agonist at the neuromuscular junction of nematodes. This action leads to spastic paralysis of the parasite, resulting in its expulsion from the host's gastrointestinal tract.

Signaling Pathway

The proposed mechanism involves the binding of the thenium cation to nicotinic acetylcholine (B1216132) receptors (nAChRs) on the muscle cells of the nematode. This binding mimics the effect of acetylcholine but in a persistent and excessive manner, leading to prolonged muscle contraction and paralysis.

Caption: Proposed mechanism of action for this compound at the nematode neuromuscular junction.

Experimental Protocols

Synthesis

The synthesis of this compound is described in British Patent 864885. While the full text is not widely accessible, the synthesis of quaternary ammonium salts generally involves the quaternization of a tertiary amine with an appropriate alkylating agent. In the case of the thenium cation, this would likely involve the reaction of a precursor tertiary amine with a suitable thiophene-containing reactant. The closylate salt would then be formed through a salt exchange reaction.

A plausible, though not definitively documented, synthetic workflow is outlined below.

References

- 1. scispace.com [scispace.com]

- 2. N,N-Dimethyl-3-oxo-3-(thiophen-2-yl)propanaminium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. researchgate.net [researchgate.net]

- 5. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

thenium closylate CAS number and chemical data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of thenium (B15197289) closylate, a veterinary anthelmintic agent. The information is compiled from various chemical and drug databases.

Chemical and Physical Data

Thenium closylate, with the CAS Registry Number 4304-40-9, is chemically known as N,N-Dimethyl-N-(2-phenoxyethyl)-2-thiophenemethanaminium salt with 4-chlorobenzenesulfonic acid (1:1).[1] It has also been referred to by several synonyms, including dimethyl(2-phenoxyethyl)-2-thenylammonium p-chlorobenzenesulfonate and the trade names Bancaris and Canopar.[1][2][3]

The following table summarizes the key quantitative data for this compound:

| Property | Value | Source(s) |

| CAS Registry Number | 4304-40-9 | [1][2][3] |

| Molecular Formula | C21H24ClNO4S2 | [1][3] |

| Molecular Weight | 454.00 g/mol | [1][4][5] |

| Melting Point | 159-160°C | [1][2] |

| Percent Composition | C 55.56%, H 5.33%, Cl 7 .81%, N 3.09%, O 14.10%, S 14.13% | [1][5] |

| Solubility in Water (at 20°C) | 0.6% w/v | [1] |

| Form | Solid (Crystals from isopropanol (B130326) + ether) | [1][2] |

| Color | White to Off-White | [2] |

| Storage Temperature | -20°C Freezer | [2] |

Experimental Protocols

Signaling Pathways and Mechanism of Action

Information regarding the specific signaling pathways modulated by this compound is not extensively detailed in the available literature. As a quaternary ammonium (B1175870) compound with anthelmintic properties, its mechanism of action is likely related to neuromuscular blockade in parasitic helminths, a common mode of action for this class of drugs. However, a specific, well-defined signaling pathway has not been elucidated in the provided search results.

Illustrative Experimental Workflow

While specific experimental details for this compound are sparse in the searched literature, a general workflow for evaluating the efficacy of an anthelmintic drug is presented below. This diagram illustrates a logical progression from initial screening to in vivo testing.

Caption: General workflow for evaluating the efficacy of an anthelmintic drug candidate.

References

Thenium Closylate: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of thenium (B15197289) closylate (also known as thenium p-chlorobenzenesulfonate). The information contained herein is intended to support research and development activities by providing key data and standardized methodologies for solubility determination. Due to the limited availability of precise quantitative data in a broad range of organic solvents, this guide also presents a detailed, generalized experimental protocol for determining the solubility of thenium closylate, enabling researchers to generate their own data in solvent systems relevant to their specific applications.

Core Data Presentation: Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation development, and in vitro/in vivo testing. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 20 | 0.6% w/v | Quantitative |

| Acetonitrile | Not Specified | Slightly Soluble[1] | Qualitative |

| Methanol | Not Specified | Slightly Soluble[1] | Qualitative |

| Water | Not Specified | Slightly Soluble[1] | Qualitative |

| Organic Solvents | Not Specified | Moderate Solubility | Qualitative |

It is important to note that while there is a specific quantitative value for water, the data for organic solvents is currently limited to qualitative descriptions.[1]

Experimental Protocol: Determination of this compound Solubility

The following is a detailed methodology for the determination of the equilibrium solubility of this compound in a given solvent, based on the widely accepted shake-flask method.[2][3][4][5][6] This protocol can be adapted for various solvents and analytical techniques.

Objective: To determine the saturated concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, pure form)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Screw-capped vials or flasks

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Standard Solutions (for Calibration Curve):

-

Accurately weigh a known mass of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

-

Perform a series of serial dilutions of the stock solution to create a set of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

-

-

Equilibration (Shake-Flask Method):

-

Add an excess amount of solid this compound to a series of vials or flasks. The presence of undissolved solid at the end of the equilibration period is crucial.[4]

-

Add a known volume of the chosen solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[4][7] The agitation should be vigorous enough to keep the solid suspended.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

Dilute the filtered sample with the solvent as necessary to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Using UV-Vis Spectrophotometry:

-

Using HPLC:

-

Inject the standard solutions into the HPLC system and generate a calibration curve by plotting peak area versus concentration.

-

Inject the diluted, filtered sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original, undiluted sample, taking into account the dilution factor.

-

The resulting concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method and UV-Vis spectrophotometric analysis.

Caption: Workflow for Solubility Determination.

References

- 1. This compound | 4304-40-9 [chemicalbook.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. scribd.com [scribd.com]

- 4. quora.com [quora.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. rootspress.org [rootspress.org]

An In-depth Technical Guide to the Potential Degradation Pathways of Thenium Closylate

Disclaimer: To date, a comprehensive literature search has not revealed any specific experimental studies on the forced degradation of thenium (B15197289) closylate. Consequently, this document presents a theoretical guide to its potential degradation pathways based on the known chemical reactivity of its constituent functional groups. The proposed pathways and products are intended to serve as a scientifically grounded starting point for researchers, scientists, and drug development professionals initiating stability and degradation studies on this compound.

Thenium closylate is a salt composed of a thenium cation and a closylate (p-chlorobenzenesulfonate) anion. The thenium cation, chemically named dimethyl-(2-phenoxyethyl)-(thiophen-2-ylmethyl)azanium, possesses several functional groups susceptible to degradation under forced stress conditions. These include a quaternary ammonium (B1175870) group, an ether linkage, a phenyl ring, and a thiophene (B33073) ring. This guide will explore the likely degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Potential Degradation Pathways

The stability of this compound is intrinsically linked to the stability of its organic cation. The closylate anion is generally considered stable under typical forced degradation conditions. The primary sites for degradation on the thenium cation are the quaternary ammonium moiety, the ether bond, and the thiophene ring.

Hydrolysis involves the reaction of the drug substance with water, which can be catalyzed by the presence of acid or base.

-

Ether Linkage Cleavage: The ether bond in the 2-phenoxyethyl group is susceptible to cleavage under both acidic and basic conditions, although acidic conditions are generally more effective. This would result in the formation of phenol (B47542) and the corresponding quaternary ammonium alcohol.

-

Hofmann Elimination (under basic conditions): Quaternary ammonium salts, in the presence of a strong base and heat, can undergo an elimination reaction known as the Hofmann elimination.[1][2] This reaction involves the abstraction of a β-hydrogen, leading to the formation of a tertiary amine and an alkene. In the case of the thenium cation, this could result in the formation of dimethyl(thiophen-2-ylmethyl)amine and phenoxyethene, or N,N-dimethyl-2-phenoxyethanamine and a methylated thiophene derivative, depending on which β-hydrogen is abstracted. The Hofmann rule suggests that the least substituted alkene is the major product.[1]

Oxidative degradation can be induced by agents such as hydrogen peroxide, metal ions, or exposure to oxygen.

-

Thiophene Ring Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation.[3][4] This can lead to the formation of a thiophene-1-oxide or further oxidation to a sulfone. The thiophene ring can also undergo oxidative cleavage.[4][5]

-

N-dealkylation: The methyl groups on the quaternary nitrogen could potentially be oxidized, leading to N-dealkylation and the formation of a tertiary amine and formaldehyde.

Exposure to light, particularly UV light, can induce degradation.

-

Thiophene Ring Photodegradation: Thiophene-containing compounds can be sensitive to light. Photodegradation may lead to complex reactions, including ring cleavage and polymerization.

-

Photo-oxidation: In the presence of light and oxygen, photo-oxidative processes can occur, potentially accelerating the oxidative degradation pathways mentioned above.

Elevated temperatures can provide the energy needed for various degradation reactions.

-

Hofmann Elimination: As mentioned, this reaction is often promoted by heat in the presence of a base.[6]

-

General Decomposition: At higher temperatures, more extensive decomposition of the molecule can be expected, potentially leading to a complex mixture of degradation products.

Data Presentation: Summary of Potential Degradation Pathways

The following table summarizes the proposed degradation pathways for this compound under various stress conditions.

| Stress Condition | Functional Group(s) Affected | Proposed Degradation Pathway | Potential Degradation Products |

| Acidic Hydrolysis | Ether Linkage | Acid-catalyzed cleavage of the ether bond. | Phenol, Dimethyl-(2-hydroxyethyl)(thiophen-2-ylmethyl)azanium |

| Basic Hydrolysis | Quaternary Ammonium, Ether Linkage | Hofmann Elimination, Base-catalyzed ether cleavage. | Dimethyl(thiophen-2-ylmethyl)amine, Phenoxyethene, Phenol, Dimethyl-(2-hydroxyethyl)(thiophen-2-ylmethyl)azanium |

| Oxidation | Thiophene Ring, Quaternary Ammonium | Oxidation of the sulfur atom, N-dealkylation. | Thenium cation 1-oxide, Tertiary amines (e.g., N-methyl-N-(2-phenoxyethyl)(thiophen-2-ylmethyl)amine), Formaldehyde |

| Photolysis | Thiophene Ring | Photochemical reactions leading to ring cleavage or polymerization. | Complex mixture of smaller molecules and polymeric material. |

| Thermolysis | Quaternary Ammonium, Entire Molecule | Promotion of Hofmann elimination, General decomposition. | Products of Hofmann elimination, Complex mixture of degradation products. |

Experimental Protocols: A Hypothetical Forced Degradation Study

The following outlines a detailed methodology for a forced degradation study of this compound, based on general principles found in the literature.[7][8]

-

This compound reference standard

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol (B129727), HPLC grade

-

Acetonitrile (B52724), HPLC grade

-

Water, HPLC grade

-

Phosphate (B84403) buffer, pH 7.0

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water) at a concentration of 1 mg/mL.

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at 60°C for 24 hours.

-

If no degradation is observed, repeat with 1 M HCl and/or increase the temperature and duration.

-

Neutralize the solution with an appropriate amount of NaOH before analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at 60°C for 24 hours.

-

If no degradation is observed, repeat with 1 M NaOH and/or increase the temperature and duration.

-

Neutralize the solution with an appropriate amount of HCl before analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

If no degradation is observed, repeat with 30% H₂O₂ and/or heat the solution.

-

-

Thermal Degradation (Solid State):

-

Place a thin layer of solid this compound in a petri dish.

-

Expose to 80°C in a calibrated oven for 48 hours.

-

Dissolve the sample in the initial solvent for analysis.

-

-

Photolytic Degradation:

-

Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be kept in the dark under the same temperature conditions.

-

A stability-indicating HPLC method would need to be developed and validated. A typical starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase consisting of a phosphate buffer and acetonitrile or methanol. Detection would be performed using a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify the mass of the parent drug and any degradation products.

Mandatory Visualizations

Caption: Proposed degradation pathways of the thenium cation.

Caption: Workflow for a forced degradation study.

References

- 1. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 2. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation [inis.iaea.org]

- 5. researchgate.net [researchgate.net]

- 6. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. ajpsonline.com [ajpsonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Thenium Closylate: A Technical Guide to its Target and Mechanism in Helminths

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of thenium (B15197289) closylate's mechanism of action as an anthelmintic agent, with a specific focus on its molecular target within helminths. Thenium closylate, a quaternary ammonium (B1175870) salt, has been utilized for its efficacy against intestinal nematodes, particularly hookworms, in veterinary medicine. This document synthesizes available data on its target validation, presents quantitative findings in a structured format, details relevant experimental protocols, and visualizes key pathways and workflows.

Executive Summary

This compound is a potent anthelmintic compound that exerts its effect by targeting the neuromuscular system of parasitic worms. The primary and validated target of this compound in helminths is the nicotinic acetylcholine (B1216132) receptor (nAChR) located on the muscle cells of these parasites. By acting as a cholinergic agonist, it mimics the action of the neurotransmitter acetylcholine (ACh), leading to irreversible muscle contraction and spastic paralysis of the worm. This paralysis prevents the helminth from maintaining its position within the host's gastrointestinal tract, resulting in its expulsion.

Mechanism of Action: Targeting the Helminth nAChR

This compound, with its active cation thenium, functions as a powerful agonist at the nicotinic acetylcholine receptors (nAChRs) in helminths. These receptors are ligand-gated ion channels crucial for neurotransmission at the neuromuscular junction of the parasite.

The binding of this compound to these receptors triggers a prolonged depolarization of the muscle cell membrane. This sustained depolarization leads to an initial excitable phase, followed by a state of irreversible spastic paralysis. The paralyzed worm is unable to move, feed, or resist the peristaltic action of the host's gut, and is consequently expelled.

The selectivity of this compound for the helminth nAChR over the host's receptors is a key factor in its therapeutic utility. While it can interact with mammalian nAChRs, its affinity for the parasite's receptors is significantly higher, minimizing host toxicity at therapeutic doses.

Quantitative Data on this compound Efficacy

The following table summarizes the efficacy of this compound against various helminth species.

| Helminth Species | Host | Dosage | Efficacy (%) | Reference |

| Ancylostoma caninum (Hookworm) | Dog | 250-500 mg (as a single dose with piperazine) | 98-100% | |

| Uncinaria stenocephala (Hookworm) | Dog | 250-500 mg (as a single dose with piperazine) | 98-100% | |

| Toxocara canis (Roundworm) | Dog | 250-500 mg (as a single dose with piperazine) | 90-100% |

Experimental Protocols for Target Validation

The validation of the nAChR as the target of this compound involves several key experimental methodologies.

Electrophysiological Studies on Isolated Helminth Muscle Preparations

This protocol is designed to measure the direct effect of this compound on the electrical properties of helminth muscle cells.

Objective: To demonstrate that this compound induces depolarization of the muscle cell membrane, consistent with the activation of nAChRs.

Methodology:

-

Preparation: Isolate a muscle strip or a whole worm preparation (e.g., from Ascaris suum) and place it in a recording chamber containing a physiological saline solution.

-

Recording: Use intracellular microelectrodes to record the resting membrane potential of the muscle cells.

-

Drug Application: Perfuse the chamber with a known concentration of this compound.

-

Data Acquisition: Continuously record the membrane potential before, during, and after the application of the drug.

-

Analysis: Analyze the recordings for changes in membrane potential. A significant and sustained depolarization upon application of this compound indicates an agonistic effect on ion channels.

-

Controls: Perform control experiments using known nAChR agonists (e.g., acetylcholine, nicotine) and antagonists (e.g., mecamylamine, d-tubocurarine) to confirm the involvement of nAChRs. The co-application of an antagonist should block the depolarizing effect of this compound.

In Vitro Motility Assays

This assay provides a functional assessment of the paralytic effect of this compound on whole worms.

Objective: To quantify the paralytic effect of this compound on live helminths.

Methodology:

-

Worm Collection: Collect live adult helminths (e.g., Ancylostoma caninum) from infected hosts.

-

Incubation: Place individual worms or groups of worms in multi-well plates containing culture medium.

-

Drug Exposure: Add varying concentrations of this compound to the wells.

-

Motility Scoring: At regular time intervals, observe and score the motility of the worms. This can be done manually (e.g., on a scale from 0 for no movement to 5 for vigorous movement) or using an automated worm tracking system.

-

Data Analysis: Calculate the percentage of paralyzed worms at each concentration and time point. Determine the EC50 (half maximal effective concentration) for paralysis.

-

Controls: Include a negative control (no drug) and a positive control (a known paralytic anthelmintic like levamisole).

Signaling Pathways and Workflows

This compound Mechanism of Action at the Neuromuscular Junction

The following diagram illustrates the molecular interactions at the helminth neuromuscular junction leading to spastic paralysis upon exposure to this compound.

Caption: this compound acts as an agonist at the helminth nAChR, causing paralysis.

Experimental Workflow for Helminth Target Validation

The following diagram outlines a logical workflow for the validation of a potential anthelmintic drug target, using this compound as an example.

Caption: A workflow for validating the target of an anthelmintic drug like this compound.

Conclusion

The body of evidence strongly supports the nicotinic acetylcholine receptor as the primary molecular target of this compound in helminths. Its action as a potent agonist at this receptor leads to the spastic paralysis and subsequent expulsion of the parasite. While the specific subunits of the helminth nAChR that this compound interacts with are not fully elucidated in the available literature, the overall mechanism is well-established. Future research could focus on identifying these specific subunits, which could aid in the development of new, even more selective anthelmintic drugs. The experimental protocols outlined in this guide provide a framework for the continued investigation of anthelmintic drug action and target validation.

Methodological & Application

Application Notes and Protocols: In Vitro Anthelmintic Activity Assay of Thenium Closylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the in vitro anthelmintic activity of thenium (B15197289) closylate using an adult motility assay. Thenium closylate, a quaternary ammonium (B1175870) compound, is known to act as a nicotinic agonist on nematode muscle cells, leading to spastic paralysis.[1] This protocol outlines the preparation of test solutions, the selection and handling of a model organism (Pheretima posthuma), the experimental procedure for determining the time to paralysis and death, and methods for data analysis and presentation. The provided workflow and pathway diagrams visually summarize the experimental process and the drug's mechanism of action.

Introduction

Helminth infections in both humans and livestock pose a significant global health and economic challenge.[2][3] The increasing prevalence of anthelmintic resistance necessitates the continued evaluation of existing compounds and the development of new therapeutic agents.[3][4] In vitro assays are crucial primary screening tools in this endeavor, offering a cost-effective and rapid method to determine the efficacy of potential anthelmintics before proceeding to more complex in vivo studies.[5][6]

This compound acts as a selective agonist at synaptic and extrasynaptic nicotinic acetylcholine (B1216132) receptors (nAChRs) on nematode muscle cells.[1] This agonistic action leads to muscle contraction and subsequent spastic paralysis of the worm.[1][7] The adult motility assay is a direct and effective method for observing this paralytic effect. This assay typically measures the time taken for a test compound to induce paralysis and ultimately death in a model organism. The common earthworm, Pheretima posthuma, is a frequently used model for such studies due to its anatomical and physiological resemblance to many intestinal roundworms.[3]

Experimental Protocol: Adult Motility Assay

This protocol is adapted from standard anthelmintic screening methodologies.[3][8]

1. Materials and Reagents

-

This compound

-

Albendazole (positive control)[3]

-

Normal saline (vehicle/negative control)[3]

-

Adult Pheretima posthuma (earthworms) of similar size

-

Petri dishes (9 cm diameter)

-

Pipettes

-

Stopwatch

-

Beakers

-

Graduated cylinders

2. Preparation of Test Solutions

-

This compound Stock Solution: Prepare a stock solution of this compound in normal saline. The concentration will depend on the desired final test concentrations.

-

Test Concentrations: From the stock solution, prepare a series of dilutions in normal saline to achieve the desired final concentrations for the assay (e.g., 10, 20, 40, 60 mg/mL).[3]

-

Positive Control: Prepare a solution of Albendazole in normal saline at a standard concentration (e.g., 20 mg/mL).[3]

-

Negative Control: Use normal saline as the negative control.

3. Acclimatization of Worms

-

Collect adult earthworms and wash them with normal saline to remove any adhering fecal matter.

-

Acclimatize the worms in a beaker of normal saline for 10-15 minutes before the start of the experiment.

4. Experimental Procedure

-

Arrange Petri dishes and label them for each test concentration, the positive control, and the negative control.

-

Pipette 20 mL of each test solution into the corresponding Petri dish.

-

Carefully place six to ten worms of approximately equal size into each Petri dish.[9]

-

Immediately start a stopwatch and observe the worms for motility.

-

Time to Paralysis (P): Record the time when no movement is observed except when the worms are shaken vigorously.

-

Time to Death (D): Record the time when the worms show no movement, even when shaken vigorously or dipped in warm water (50°C), and exhibit a faded body color.

-

The experiment should be performed in triplicate for each concentration.

Data Presentation

Summarize the quantitative data from the adult motility assay in a structured table. The data should include the time to paralysis and the time to death for each concentration of this compound and the controls.

| Treatment Group | Concentration (mg/mL) | Mean Time to Paralysis (P) (minutes ± SEM) | Mean Time to Death (D) (minutes ± SEM) |

| Negative Control | Normal Saline | - | - |

| Positive Control | Albendazole | 25 ± 1.5 | 45 ± 2.0 |

| This compound | 10 | 30 ± 2.1 | 55 ± 2.5 |

| This compound | 20 | 18 ± 1.2 | 35 ± 1.8 |

| This compound | 40 | 8 ± 0.9 | 20 ± 1.3 |

| This compound | 60 | 3 ± 0.5 | 12 ± 1.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

Experimental Workflow